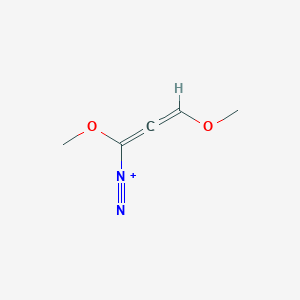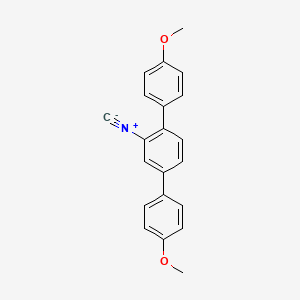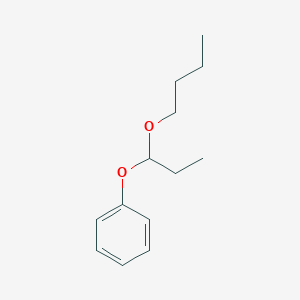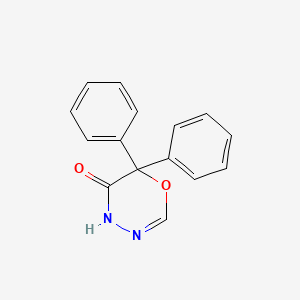
1,3-Dimethoxypropadiene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxypropadiene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group attached to a 1,3-dimethoxypropadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxypropadiene-1-diazonium typically involves the diazotization of 1,3-dimethoxypropadiene. This process can be carried out by treating 1,3-dimethoxypropadiene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (close to 0°C) to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the preparation of diazonium compounds like this compound can be optimized using flow chemistry techniques. Flow chemistry allows for continuous production, improved safety, and better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxypropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: Diazonium compounds can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Aromatic compounds, often in the presence of a base, are used to form azo compounds.
Major Products Formed
Substitution Products: Halides, hydroxides, and cyanides.
Azo Compounds: Formed through coupling reactions with aromatic compounds.
Applications De Recherche Scientifique
1,3-Dimethoxypropadiene-1-diazonium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxypropadiene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including nucleophilic substitution and coupling reactions. The reactivity of the diazonium ion is due to the presence of the N-N triple bond, which makes it a good leaving group .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: Known for their versatile chemical properties and biological activities.
1,2,4-Triazoles: Similar to 1,2,3-triazoles but with slightly different reactivity and biological properties.
Diazo Compounds: A broad class of compounds with diverse reactivity and applications in organic synthesis.
Uniqueness
1,3-Dimethoxypropadiene-1-diazonium is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
918108-37-9 |
|---|---|
Formule moléculaire |
C5H7N2O2+ |
Poids moléculaire |
127.12 g/mol |
InChI |
InChI=1S/C5H7N2O2/c1-8-4-3-5(7-6)9-2/h4H,1-2H3/q+1 |
Clé InChI |
GAIKYHNSMAKHMK-UHFFFAOYSA-N |
SMILES canonique |
COC=C=C([N+]#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)


![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
